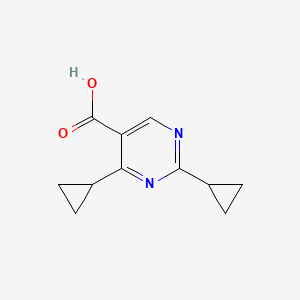![molecular formula C9H7ClN2O2 B13187823 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid is a chemical compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a chloro-substituted pyrrolo[2,3-c]pyridine ring attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine ring system.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-1H-pyrrolo[2,3-b]pyridine: A structurally similar compound with a different ring fusion pattern.
5-chloro-1H-pyrazolo[4,3-b]pyridine: Another related compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid is unique due to its specific ring fusion and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7ClN2O2 |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7ClN2O2/c10-8-2-6-5(1-9(13)14)3-11-7(6)4-12-8/h2-4,11H,1H2,(H,13,14) |
Clé InChI |
KYLYOKGVCVSJRV-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CNC2=CN=C1Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)
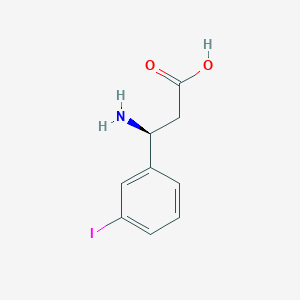

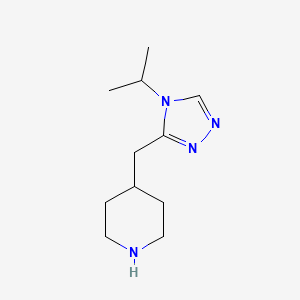
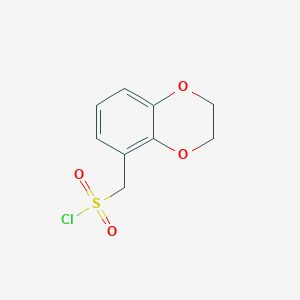

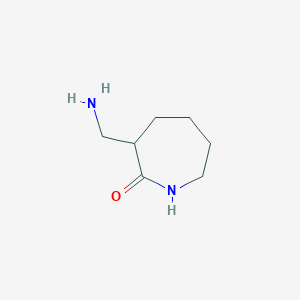
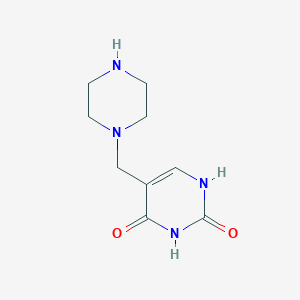
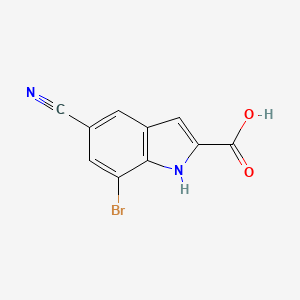
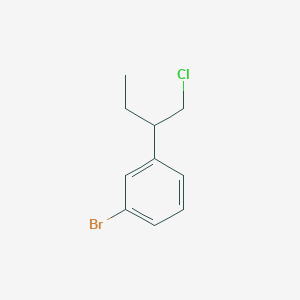
![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)
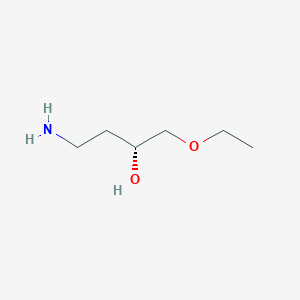
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
